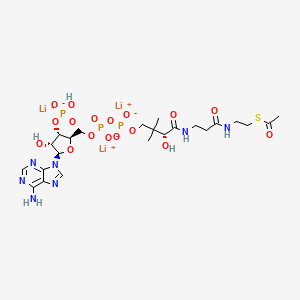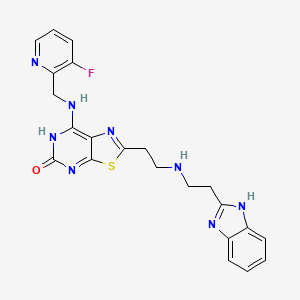
Ferroportin-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferroportin-IN-1 is a chemical compound known for its role as an inhibitor of the iron transport protein ferroportin. Ferroportin is the only known iron exporter in mammals, playing a crucial role in maintaining iron homeostasis by transporting iron from inside cells to the outside.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ferroportin-IN-1 involves multiple steps, typically starting with the preparation of key intermediates followed by their coupling and functionalization. Specific details on the synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. general organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions are commonly employed.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This would include optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ferroportin-IN-1 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Ferroportin-IN-1 has a wide range of scientific research applications, including:
Chemistry: Studying the mechanisms of iron transport and regulation.
Biology: Investigating the role of ferroportin in cellular iron homeostasis and its regulation by hepcidin.
Industry: Potential use in developing diagnostic tools and treatments for iron-related disorders.
Mécanisme D'action
Ferroportin-IN-1 exerts its effects by inhibiting the activity of ferroportin, the sole iron exporter in mammals. This inhibition is achieved by binding to ferroportin and preventing it from transporting iron out of cells. The interaction between this compound and ferroportin is regulated by the hormone hepcidin, which binds to ferroportin and induces its internalization and degradation . This mechanism helps control systemic iron homeostasis by reducing iron efflux from cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vamifeport: Another ferroportin inhibitor currently in clinical development for β-thalassemia and sickle cell disease
Uniqueness of Ferroportin-IN-1
This compound is unique in its specific inhibition of ferroportin, making it a valuable tool for studying iron metabolism and developing treatments for iron-related disorders. Unlike hepcidin, which is a natural regulator, this compound is a synthetic compound that can be precisely controlled and modified for research and therapeutic purposes.
Conclusion
This compound is a significant compound in the study of iron metabolism and the development of treatments for iron-related diseases Its ability to inhibit ferroportin makes it a valuable tool in both scientific research and potential therapeutic applications
Propriétés
Formule moléculaire |
C22H21FN8OS |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-7-[(3-fluoropyridin-2-yl)methylamino]-6H-[1,3]thiazolo[5,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C22H21FN8OS/c23-13-4-3-9-25-16(13)12-26-20-19-21(31-22(32)30-20)33-18(29-19)8-11-24-10-7-17-27-14-5-1-2-6-15(14)28-17/h1-6,9,24H,7-8,10-12H2,(H,27,28)(H2,26,30,31,32) |
Clé InChI |
AMCFSVKOAOALFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC4=C(NC(=O)N=C4S3)NCC5=C(C=CC=N5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


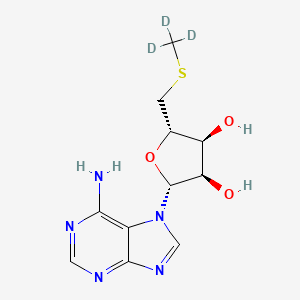
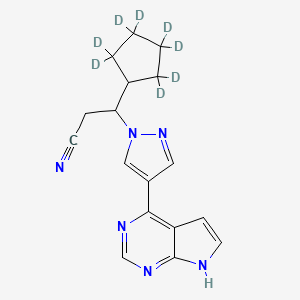
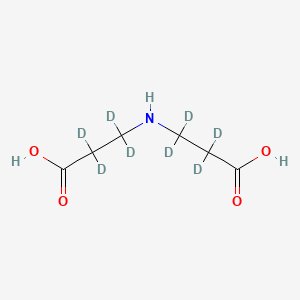


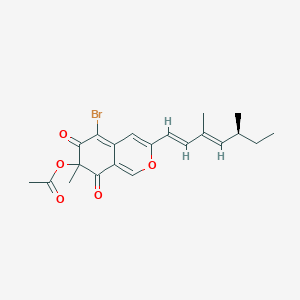
![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)



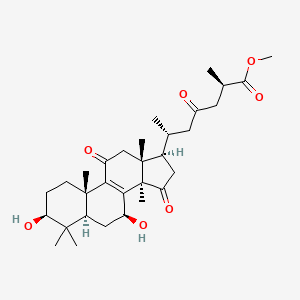
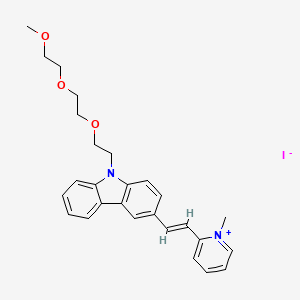
![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)
